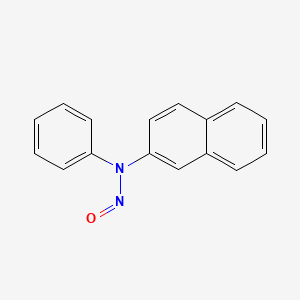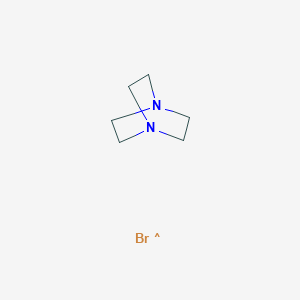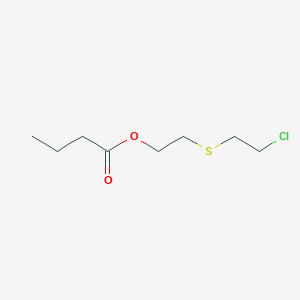
2-(2-Chloroethylsulfanyl)ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethylsulfanyl)ethyl butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a chloroethylsulfanyl group attached to an ethyl butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl butanoate typically involves the esterification of butanoic acid with 2-(2-chloroethylsulfanyl)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+2-(2-chloroethylsulfanyl)ethanolH2SO42-(2-Chloroethylsulfanyl)ethyl butanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester structure.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl butanoate involves its interaction with various molecular targets. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The ester group can also be hydrolyzed to release butanoic acid and 2-(2-chloroethylsulfanyl)ethanol, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
Methyl butanoate: Another ester with a similar backbone but different alkyl group.
2-(2-Chloroethylsulfanyl)ethanol: Shares the chloroethylsulfanyl group but lacks the ester functionality.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl butanoate is unique due to the presence of both the chloroethylsulfanyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
6321-44-4 |
|---|---|
Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl butanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-2-3-8(10)11-5-7-12-6-4-9/h2-7H2,1H3 |
InChI Key |
RZXKGVGCUVYVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
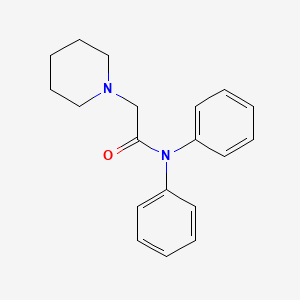
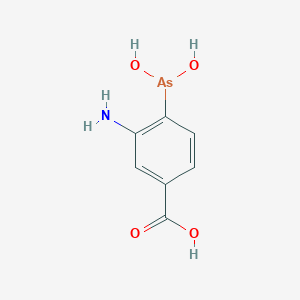
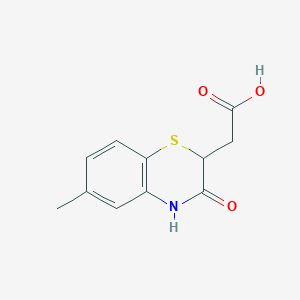


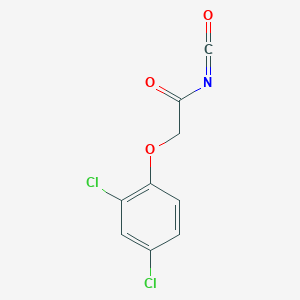
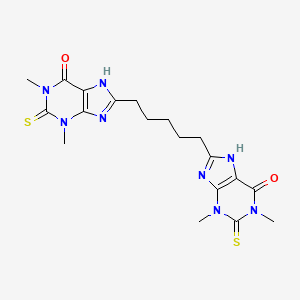
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
